1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Description
Chemical Structure and Properties The compound 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- (CAS: 651331-66-7) is a sulfonated indole derivative with a 12-carbon alkyl chain (dodecanol) at position 3, a 5-methoxy group on the indole ring, and a 4-methoxyphenyl sulfonyl group at position 1. Its molecular formula is C₂₆H₃₅NO₅S, with a molar mass of 473.6248 g/mol . The sulfonyl group enhances electron-withdrawing properties, while the methoxy substituents influence electronic and steric interactions .
Synthesis and Applications Synthetic routes involve sulfonylation of the indole nitrogen, followed by alkylation to introduce the dodecanol chain. Similar protocols are described for related compounds using NaBH₄ reduction or POCl₃-mediated reactions .
Properties
CAS No. |
651331-72-5 |
|---|---|
Molecular Formula |
C28H39NO5S |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
12-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]dodecan-1-ol |
InChI |
InChI=1S/C28H39NO5S/c1-33-24-14-17-26(18-15-24)35(31,32)29-22-23(27-21-25(34-2)16-19-28(27)29)13-11-9-7-5-3-4-6-8-10-12-20-30/h14-19,21-22,30H,3-13,20H2,1-2H3 |
InChI Key |
YFDGXKKJSBCQLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves several steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound may include additional steps to introduce the dodecanol and methoxyphenylsulfonyl groups.
Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Alkyl Chain Length
(a) 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- (CAS: 651331-73-6)
- Molecular Formula: C₃₀H₄₃NO₅S
- Molar Mass : 529.73112 g/mol
- Key Differences: The tetradecanol chain (14 carbons) increases lipophilicity compared to the dodecanol variant. This enhances membrane permeability but reduces aqueous solubility.
(b) 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Molecular Formula: C₂₆H₃₅NO₅S (isomeric to the dodecanol compound)
(c) 3-{5-Methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indol-3-yl}propanoic Acid
Substituent Modifications on the Indole Ring
(a) 5-Methoxy-1-(phenylsulfonyl)-3-(thiophen-2-yl)-1H-indole
- Key Features : Replaces the 4-methoxyphenyl sulfonyl group with a phenyl sulfonyl and adds a thiophene at position 3.
(b) 5-Methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic Acid (CAS: 19616-11-6)
- Molecular Formula: C₁₈H₁₇NO₄
- Key Differences: The carboxylic acid group at position 3 replaces the dodecanol chain, creating a polar, ionizable molecule. This structural shift is critical for interactions with charged residues in enzyme active sites .
Comparison of Physicochemical Properties
Biological Activity
Structure-Activity Relationship
The unique structural features of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- may contribute to its biological activity:
- Methoxy Group : The presence of a methoxy group at the 5-position of the indole ring could enhance its binding affinity to certain biological targets.
- Sulfonyl Group : The sulfonyl moiety may play a crucial role in the compound's interaction with enzymes or receptors.
- Long Alkyl Chain : The dodecanol substituent at the 3-position could influence the compound's lipophilicity and membrane permeability.
Comparative Analysis
To better understand the potential biological activity of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-, we can compare it to structurally similar compounds:
Research Gaps and Future Directions
While the exact biological activity of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- remains to be fully elucidated, several research directions can be proposed:
- Antimicrobial Screening : Given the activity of similar compounds against MRSA, testing this compound against various bacterial strains could yield valuable results.
- Antifungal Assays : Evaluating its efficacy against C. neoformans and other fungal species could reveal potential antifungal properties.
- Cytotoxicity Studies : Assessing the compound's effects on various cancer cell lines could uncover potential anticancer activities.
- Enzyme Inhibition Assays : Investigating its interaction with specific enzymes could provide insights into potential therapeutic applications.
- Structure-Activity Relationship Studies : Synthesizing and testing structural analogs could help identify the key molecular features responsible for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
